tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate
Description
tert-Butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate is a carbamate derivative featuring a brominated 1,3-benzodioxole core and a tert-butoxycarbonyl (Boc) protecting group.
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-8-4-7(13)5-9-10(8)17-6-16-9/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
IGPAIGIOTXREKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)Br)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Deprotection: Strong acids like TFA are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of brominated indane derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of tert-Butyl Carbamates
Key Comparative Insights
A. Substituent Effects on Reactivity
- Bromine vs. Hydroxyl/Fluoro Groups : The bromine in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxyl or fluoro groups in analogs like 1290191-64-8 or 907544-17-6 facilitate hydrogen bonding or metabolic stability, respectively.
- Boc Protection Strategy : All compounds utilize the Boc group for amine protection, but deprotection conditions may vary. For example, azabicyclic derivatives (e.g., 880545-32-4) may require milder acidic conditions due to ring strain.
B. Stereochemical and Conformational Influence
- Chiral centers in cyclopentyl (1290191-64-8) and piperidine (1281674-64-3) analogs enable enantioselective synthesis, critical for asymmetric catalysis. In contrast, the planar 1,3-benzodioxole core of the target compound lacks stereochemical complexity but offers predictable aromatic interactions.
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